N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide
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Overview
Description
N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a benzothiophene moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized via a Skraup synthesis or a Friedländer synthesis.
Introduction of the Benzothiophene Moiety: The benzothiophene ring can be introduced through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Functional Group Modifications: The tert-butyl, carbamoyl, and ethoxy groups can be introduced through standard organic reactions such as alkylation, amidation, and etherification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug discovery.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics to polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other molecular targets to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide
- N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-methoxyphenyl)quinoline-4-carboxamide
Uniqueness
Compared to similar compounds, N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide might exhibit unique properties due to the presence of the ethoxy group. This functional group could influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C31H33N3O3S |
---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C31H33N3O3S/c1-5-37-20-10-8-9-18(15-20)25-17-23(21-11-6-7-12-24(21)33-25)29(36)34-30-27(28(32)35)22-14-13-19(31(2,3)4)16-26(22)38-30/h6-12,15,17,19H,5,13-14,16H2,1-4H3,(H2,32,35)(H,34,36) |
InChI Key |
CQIFLICLKSXOOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CC(CC5)C(C)(C)C)C(=O)N |
Origin of Product |
United States |
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